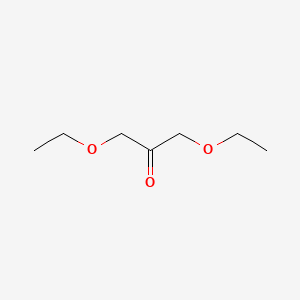

1,3-Diethoxyacetone

Description

Historical Trajectory and Initial Discoveries Pertaining to 1,3-Diethoxyacetone

While a singular, seminal publication detailing the first-ever synthesis of this compound is not prominent in historical chemical literature, its conceptual origins are intrinsically linked to the development of classic organic reactions and the chemistry of polyols. The synthesis of ethers from alcohols is a foundational transformation in organic chemistry, with the Williamson ether synthesis, first reported in the 1850s, being a primary method. It is highly probable that early preparations of this compound were achieved through the application of such established principles.

The logical precursor to this compound is 1,3-dihydroxyacetone (B48652) (DHA), which can be produced via the mild oxidation of glycerol (B35011). The etherification of the two hydroxyl groups of DHA with an ethylating agent represents a direct synthetic route. A plausible historical approach involves reacting 1,3-dihydroxyacetone or its related halohydrin precursor, 1,3-dichloro-2-propanone, with ethanol (B145695) or sodium ethoxide. Modern variations on the Williamson synthesis have been explored for producing related glycerol ethers, often employing solid-supported base catalysts to facilitate the reaction between a glycerol-derived backbone and an alkyl halide or alcohol. tandfonline.comgoogle.com For instance, the reaction of 1,3-dichloropropan-2-one with sodium ethoxide in ethanol would provide a direct pathway to the target molecule. The development of such compounds has been driven by the need for functionalized, three-carbon (C3) building blocks in the synthesis of more complex molecules.

Contemporary Significance of this compound in Organic Synthesis and Applied Chemistry

The contemporary relevance of this compound stems from its utility as a versatile organic building block. wikipedia.orgsigmaaldrich.com Organic building blocks are foundational molecules used in the modular construction of more complex chemical structures, playing a crucial role in medicinal chemistry, materials science, and organic synthesis. sigmaaldrich.comambeed.comsigmaaldrich.com The bifunctional nature of this compound—possessing both a ketone and two ether groups—allows it to participate in a variety of chemical transformations.

The utility of the 1,3-diethoxypropane (B8821189) skeleton extends into applied chemistry and materials science. The precursor alcohol, 1,3-diethoxypropan-2-ol, has been used as a building block to synthesize methacrylate (B99206) monomers. rsc.org These monomers were subsequently used to create 3D printing resins, demonstrating that the glycerol-derived diether structure can be incorporated into advanced polymers with tunable mechanical and thermal properties. rsc.org

Scope and Research Objectives Pertaining to this compound

Current and future research involving this compound is focused on several key objectives. A primary goal is the development of highly efficient and sustainable synthetic routes to the compound and its derivatives. Given that its precursor, glycerol, is an abundant byproduct of the biodiesel industry, there is significant interest in "valorization" pathways that convert this low-cost feedstock into valuable chemical intermediates like this compound. rsc.orgmdpi.com Research in this area targets the use of green catalysts and processes that minimize waste and energy consumption.

A second major research thrust is the expansion of its application as a synthetic building block. wikipedia.org Chemists are actively exploring its use in the construction of novel molecular architectures for medicinal chemistry. Its framework is seen as a valuable starting point for creating libraries of new compounds to be screened for biological activity.

Finally, there is an emerging interest in the physical properties of glycerol-derived ethers themselves. Research on related compounds like 1,2,3-triethoxypropane (B66754) investigates their potential as green solvents and CO2 capture agents. acs.org Future studies may therefore explore the solvent properties of this compound and its potential role in formulating new chemical products or as a medium for chemical reactions.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5460-70-8 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Boiling Point | 204.9°C at 760 mmHg |

| Density | 0.949 g/cm³ |

| Flash Point | 67.9°C |

| Refractive Index | 1.408 |

Data sourced from LookChem

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3-triethoxypropane |

| 1,3-dichloro-2-propanone |

| This compound |

| 1,3-diethoxypropan-2-ol |

| 1,3-dihydroxyacetone (DHA) |

| 3-(4-(2-azidoethoxy)phenyl)-1,1-diethoxypropan-2-one |

| Ethanol |

| Glycerol |

| Methacrylate |

| N-acylated hydroxylamines |

| Potassiorin |

Structure

3D Structure

Properties

CAS No. |

5460-70-8 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

1,3-diethoxypropan-2-one |

InChI |

InChI=1S/C7H14O3/c1-3-9-5-7(8)6-10-4-2/h3-6H2,1-2H3 |

InChI Key |

PAUDOGNWEHPPBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)COCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diethoxyacetone

Classical Approaches to the Synthesis of 1,3-Diethoxyacetone

Traditional synthetic methods for this compound often rely on stoichiometric reagents and may involve multiple discrete steps. These pathways, while foundational, typically generate significant waste and can require harsh reaction conditions.

A cornerstone classical method for preparing this compound is the Williamson ether synthesis, starting from Dihydroxyacetone (DHA). This reaction pathway involves the direct etherification of the two primary hydroxyl groups of DHA.

The general reaction scheme is as follows:

Dihydroxyacetone + 2 Ethylating Agent → this compound + 2 Byproduct

Specifically, the reaction is often carried out by treating Dihydroxyacetone with an excess of an ethylating agent, such as Ethyl iodide (C₂H₅I), in the presence of a base that also acts as a halide scavenger, typically Silver(I) oxide (Ag₂O). The Dihydroxyacetone, which exists primarily as a dimer in its solid state, is typically used in a suitable solvent like dimethylformamide (DMF) to facilitate the reaction. The Silver(I) oxide activates the hydroxyl groups by forming silver alkoxides in situ and subsequently precipitates the iodide byproduct as insoluble Silver iodide (AgI), driving the reaction to completion according to Le Châtelier's principle. The process requires rigorous purification steps, including filtration to remove the silver salts and distillation to isolate the final product.

The selection of reagents in classical syntheses is critical and is defined by stoichiometric requirements. Unlike catalytic processes, the primary reagents in these methods are consumed during the reaction.

In the Williamson ether synthesis of this compound from Dihydroxyacetone:

Substrate: Dihydroxyacetone (typically the dimer) is the starting material containing the hydroxyl groups to be etherified.

Ethylating Agent: Ethyl iodide is a common choice due to its high reactivity. At least two molar equivalents of Ethyl iodide are required per mole of Dihydroxyacetone monomer to ensure complete etherification of both hydroxyl groups. In practice, a significant excess is often used to maximize the yield.

Base/Activator: Silver(I) oxide serves a dual purpose. It acts as a mild base to deprotonate the hydroxyl groups and as a halide acceptor. One molar equivalent of Ag₂O is stoichiometrically required for the two hydroxyl groups, as it reacts to form two equivalents of the silver alkoxide and water. The subsequent reaction with two equivalents of Ethyl iodide produces the desired ether and two equivalents of Silver iodide.

The stoichiometry dictates the material efficiency of the process. For every mole of this compound produced, two moles of Silver iodide are generated as a solid waste byproduct, which represents a significant drawback in terms of atom economy and cost.

Table 1: Reagents and Stoichiometric Roles in the Classical Synthesis of this compound

| Reagent | Chemical Formula | Role in Synthesis | Stoichiometric Consideration |

|---|---|---|---|

| Dihydroxyacetone | C₃H₆O₃ | Starting Substrate | 1 equivalent (monomer basis) |

| Ethyl iodide | C₂H₅I | Ethyl Group Donor (Ethylating Agent) | ≥ 2 equivalents required; typically used in excess |

| Silver(I) oxide | Ag₂O | Base and Halide Scavenger | ≥ 1 equivalent required |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic Polar Solvent | Used as reaction medium, not consumed |

Modern and Sustainable Synthetic Routes for this compound

Contemporary research focuses on developing more efficient and environmentally benign synthetic routes to this compound. These methods prioritize the use of catalysts to minimize waste, reduce energy consumption, and utilize more sustainable starting materials.

Catalysis is central to modern synthetic strategies, enabling reactions that are either unfeasible or highly inefficient under stoichiometric conditions. Both homogeneous and heterogeneous catalysts have been successfully employed.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in the reaction solvent. For the synthesis of this compound, this often involves acid catalysis.

A prominent example is the reaction of Dihydroxyacetone with an excess of Ethanol (B145695) or an ethanol equivalent like Triethyl orthoformate (TEOF) in the presence of a soluble acid catalyst.

Catalyst: A strong protic acid such as p-Toluenesulfonic acid (PTSA) is commonly used.

Reaction: The reaction proceeds via acid-catalyzed acetalization/etherification. When Ethanol is the reagent, the process is a direct etherification. When Triethyl orthoformate is used, it serves as both the ethylating agent and a water scavenger, which drives the equilibrium towards the product. The reaction with TEOF is particularly efficient, often providing high yields under mild conditions.

The primary advantage of this method is the high catalytic activity and selectivity. However, a significant challenge is the separation of the catalyst from the product mixture, which can require neutralization and extraction steps, potentially generating additional waste.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers a highly sustainable alternative. The primary advantage is the ease of catalyst separation (e.g., by simple filtration) and the potential for catalyst recycling and reuse.

Solid acid catalysts are particularly effective for the etherification of Dihydroxyacetone with Ethanol. Various materials have been investigated for this transformation, including:

Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, possess strong acidic sites and are effective catalysts.

Zeolites: Microporous aluminosilicates like H-Beta and H-ZSM-5 offer shape selectivity and strong Brønsted acid sites. Their performance can be tuned by adjusting the Si/Al ratio.

Supported Acids: Catalysts like Nafion supported on silica (B1680970) (Nafion/SiO₂) combine the strong acidity of Nafion with a high surface area support.

Research has systematically compared the performance of these catalysts under standardized conditions. Key metrics include the conversion of Dihydroxyacetone and the selectivity towards the desired this compound product, as other side products like 1-ethoxy-3-hydroxyacetone (B1251864) can also form.

Table 2: Comparative Performance of Heterogeneous Catalysts in the Synthesis of this compound from Dihydroxyacetone and Ethanol

Reaction Conditions: Dihydroxyacetone dimer, Ethanol (solvent and reagent), 100 °C, 4 hours. Data is representative of findings in the field.

| Catalyst | Catalyst Type | DHA Conversion (%) | Selectivity to this compound (%) | Key Features |

|---|---|---|---|---|

| Amberlyst-15 | Sulfonic Acid Resin | 98 | 92 | High activity but limited thermal stability (~120 °C). |

| H-Beta (Si/Al=12.5) | Zeolite (Large Pore) | 95 | 88 | Good activity and high thermal stability; pore structure accommodates reactants. |

| H-ZSM-5 (Si/Al=25) | Zeolite (Medium Pore) | 75 | 65 | Lower activity due to diffusion limitations within smaller pores. |

| Nafion/SiO₂ | Supported Perfluorosulfonic Acid | 99 | 95 | Excellent activity and selectivity due to superacidic sites. |

| Sulfated Zirconia | Solid Superacid | 89 | 85 | Strong acid sites, but potential for deactivation by coking. |

These findings demonstrate that solid acid catalysts, particularly macroporous resins like Amberlyst-15 and supported superacids like Nafion/SiO₂, provide an excellent combination of high conversion and selectivity for the synthesis of this compound. The reusability of these catalysts over multiple cycles further enhances their standing as a green and economically viable manufacturing route.

Catalytic Strategies in the Preparation of this compound

Organocatalysis in the Formation of this compound

Organocatalysis is a branch of catalysis that utilizes small organic molecules, composed of elements like carbon, hydrogen, nitrogen, and oxygen, to accelerate chemical reactions. mdpi.com These catalysts function through covalent or noncovalent interactions with reactants. mdpi.com Common modes of activation include the formation of iminium ions from α,β-unsaturated aldehydes or enamine species from ketones, which then participate in stereocontrolled reactions. princeton.edu

Specific, documented examples of organocatalysis being applied to the direct synthesis of this compound are scarce in current literature. However, the principles of organocatalysis could theoretically be applied. For instance, an organocatalyst could be employed to facilitate the etherification of 1,3-dihydroxyacetone (B48652) with an ethoxy source. A potential, though hypothetical, approach could involve a chiral organocatalyst to achieve an asymmetric synthesis, which is a hallmark of this methodology. rsc.org Research into related areas, such as the organocatalytic domino annulation of similar ether-containing compounds like 1,3,5-trimethoxybenzene, highlights the potential for C-O bond manipulation under organocatalytic conditions, which could be relevant for developing future syntheses. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. libretexts.org This involves principles like waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency.

Solvent-Free Methods for this compound Synthesis

Solvent-free synthesis, or neat reactions, involves performing chemical reactions without a solvent. chemistrydocs.com This approach can lead to higher reaction rates due to increased reactant concentration, reduced environmental waste, and simpler workup procedures. meddocsonline.org Methods often include grinding solid reactants together (mechanochemistry) or using microwave irradiation to promote the reaction. cem.comrsc.org

While specific solvent-free protocols for synthesizing this compound are not detailed in published research, this approach is highly desirable from a green chemistry perspective. A hypothetical solvent-free synthesis could involve the reaction of a salt of dihydroxyacetone with an ethylating agent, mixed directly and potentially heated using microwave energy to drive the reaction to completion, thereby avoiding the environmental and economic costs associated with solvents. cem.com

Atom Economy Considerations in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comjocpr.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 skpharmteco.com

A higher atom economy signifies a more efficient, less wasteful process. rsc.org For the synthesis of this compound, the choice of reactants is critical for maximizing atom economy. For example, a hypothetical synthesis starting from 1,3-dichloroacetone (B141476) and sodium ethoxide would proceed as follows:

C₃H₄Cl₂O + 2 NaOCH₂CH₃ → C₇H₁₄O₃ + 2 NaCl

In this reaction, sodium chloride (NaCl) is a significant byproduct. The atom economy would be calculated based on the molecular weights of this compound and the reactants. Addition reactions typically have 100% atom economy, while substitution and elimination reactions, which generate byproducts, have lower atom economies. jocpr.com Designing a synthetic route that proceeds via an addition mechanism would be ideal for maximizing atom economy.

Table 1: Hypothetical Atom Economy for a Substitution Reaction

This interactive table illustrates the atom economy calculation for the hypothetical synthesis of this compound from 1,3-dichloroacetone and sodium ethoxide.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | Reactant |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Reactant |

| This compound | C₇H₁₄O₃ | 146.18 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

Calculation:

Total Mass of Reactants = 126.97 + (2 * 68.05) = 263.07 g/mol

Mass of Desired Product = 146.18 g/mol

Atom Economy = (146.18 / 263.07) * 100 ≈ 55.6%

Energy Efficiency in this compound Synthetic Processes

Energy efficiency in chemical synthesis involves minimizing the energy required for a process by, for example, conducting reactions at ambient temperature and pressure. libretexts.org This reduces both the environmental footprint and operational costs. rsc.orgworldenergy.org Strategies include using highly active catalysts to lower reaction activation energies, employing microwave or ultrasonic irradiation which can be more energy-efficient than conventional heating, and integrating heat from exothermic steps to power endothermic ones. mdpi.comoaepublish.com

Specific data on the energy consumption for this compound production is not available. However, applying energy efficiency principles would favor a synthesis pathway that avoids high temperatures, high pressures, and lengthy reaction times. A catalytic process that proceeds quickly at room temperature would be considered highly energy-efficient. libretexts.org

Flow Chemistry Applications in the Continuous Synthesis of this compound

Flow chemistry involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion. vapourtec.com Reagents are pumped into a reactor where they mix and react, and the product stream is collected at the outlet. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, higher yields, and better reproducibility. vapourtec.comrsc.org

The application of flow chemistry to the synthesis of this compound has not been specifically reported. However, related processes have been successfully implemented. For instance, the synthesis of the antifungal drug fluconazole (B54011) has been achieved in a continuous flow process using 1,3-dichloroacetone as a starting material. nih.gov A potential flow process for this compound could involve pumping a solution of a dihydroxyacetone precursor and an ethylating agent through a heated static mixer or a packed-bed reactor containing a solid-supported catalyst. This would allow for precise temperature control and rapid optimization of reaction conditions. beilstein-journals.orgmdpi.com

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and highly selective reaction pathways. mdpi.combeilstein-journals.org Enzymes offer unparalleled stereoselectivity and operate under mild conditions (aqueous environment, neutral pH, room temperature), which aligns with green chemistry principles. unibo.it

There are no documented chemoenzymatic routes to this compound. However, research on related structures provides a template for potential strategies. For example, enzymes like lipases have been used for the kinetic resolution of complex alcohols, and ketoreductases can perform highly stereoselective reductions. nih.gov A hypothetical chemoenzymatic synthesis could involve using a lipase (B570770) to selectively ethylate one hydroxyl group of 1,3-dihydroxyacetone, followed by a chemical step to ethylate the second. Alternatively, enzymes could be engineered to accept 1,3-dihydroxyacetone as a substrate for a direct, double-ethylation reaction. Studies on the synthesis of cyclodextrin (B1172386) derivatives containing a 1,3-dialkoxyacetone bridge suggest the feasibility of manipulating such structures, which could be adapted to enzymatic methods. psu.edu

Optimization of Reaction Conditions for Maximizing Yields and Selectivity of this compound

Temperature and Pressure Effects on this compound Formation

Temperature is a critical parameter in the synthesis of this compound and its precursors. The initial etherification step, often a Williamson ether synthesis, is highly sensitive to temperature. libretexts.orgwikipedia.org General studies on glycerol (B35011) etherification show that while higher temperatures (ranging from 60°C to 200°C) increase the reaction rate, they can also promote undesirable side reactions, such as the formation of di-ethers from ethanol self-etherification or elimination products. mdpi.com

In a specific synthesis of the precursor 1,3-diethoxy-2-propanol (B53937) from epichlorohydrin (B41342) and ethanol, the temperature is strictly controlled at 0–5°C. This low temperature is crucial for minimizing side reactions and achieving a good yield of 68–72%. Conversely, some catalytic etherification processes may operate at significantly higher temperatures, sometimes exceeding 300°C, to enhance the alkylating power of weak agents, although this is more common for producing alkyl aryl ethers. acs.org

For the subsequent oxidation of 1,3-diethoxy-2-propanol to this compound, the temperature must be carefully controlled based on the chosen oxidation method. For enzymatic processes, which can be an alternative route, lower temperatures (e.g., 4°C to 12°C) often lead to higher final product yields despite a slower reaction rate, primarily due to improved enzyme stability. nih.gov

Pressure is a less influential variable in the liquid-phase synthesis of this compound, where it is typically maintained to keep reactants and solvents in the liquid state. In studies involving the oxidation of glycerol derivatives over Pt-Bi catalysts, reactions were conducted at 30 psig with O2, indicating that pressure is primarily relevant when using gaseous reactants. latech.edu

Table 1: Influence of Temperature on Reaction Parameters in Ether Synthesis

| Temperature Range | General Effect on Reaction Rate | General Effect on Yield/Selectivity | Rationale |

|---|---|---|---|

| Low (e.g., 0-25°C) | Slower | Often Higher | Minimizes side reactions (e.g., elimination, self-etherification) and degradation of thermally sensitive compounds or catalysts. nih.gov |

| Moderate (e.g., 25-100°C) | Moderate to Fast | Variable | A balance between reaction rate and selectivity; optimal range is highly dependent on the specific catalytic system. mdpi.com |

Reaction Time and Concentration Profiles in this compound Synthesis

Reaction time and reactant concentration are interdependent variables that must be co-optimized. For the synthesis of the precursor alcohol, 1,3-diethoxy-2-propanol, a reaction time of 4-6 hours has been reported as effective. General glycerol etherification reactions can vary widely, from as short as 15 minutes to as long as 72 hours, depending on the catalyst, temperature, and desired conversion level. mdpi.com

The concentration profile during the reaction is also critical. In Williamson ether syntheses, competitive E2 elimination can be a significant side reaction. libretexts.org To mitigate this, the concentration of the base and the electrophile must be carefully managed. One effective strategy involves the slow, controlled addition of reagents. For instance, adding a mixture of the alcohol and a base (like sodium hydride) to a solution of the electrophile can help minimize the formation of byproducts. nih.gov This approach maintains a low concentration of the reactive nucleophile, favoring the desired SN2 substitution over other pathways. The molar ratio of reactants is also key; in the synthesis of 1,3-diethoxy-2-propanol from epichlorohydrin, a significant excess of ethanol is used to shift the equilibrium toward the desired di-ether product.

Solvent Effects on the Synthesis of this compound

The choice of solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rates, and selectivity, particularly in the etherification of the diol precursor. The Williamson ether synthesis is often conducted in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), which are effective at solvating the alkoxide nucleophile. masterorganicchemistry.com Alternatively, the parent alcohol of the alkoxide being used can serve as the solvent. masterorganicchemistry.com

Studies on the selective mono-functionalization of symmetric diols, which are structurally analogous to the precursors of this compound, provide significant insight. The selectivity of mono-etherification can be highly dependent on the solvent composition. For example, using a mixture of a reactive solvent and a non-polar co-solvent (like a DHP-hexane mixture) can enhance selectivity. This is explained by the preferential adsorption of the more polar diol onto the catalyst surface relative to the less polar mono-ether product, preventing over-reaction. rsc.org

In other cases, the choice of a non-polar solvent like toluene (B28343) has proven effective for the functionalization of diols, with observations that azeotropic removal of water can sometimes be detrimental to selectivity. organic-chemistry.org This suggests that the presence of small amounts of water can influence the aggregation state of reactants, such as the formation of reverse micelles, which in turn affects reactivity. organic-chemistry.org

Table 2: Effect of Solvent Properties on Selective Diol Etherification

| Solvent System | Principle of Operation | Expected Outcome on Selectivity | Supporting Evidence |

|---|---|---|---|

| Polar Aprotic (e.g., THF, DMSO) | Good solvation of the alkoxide nucleophile for SN2 reaction. | Generally effective for Williamson synthesis. | Standard solvent choice for SN2 reactions. masterorganicchemistry.com |

| Parent Alcohol (e.g., Ethanol) | Acts as both solvent and reactant source. | Convenient but may require careful control of conditions to avoid side reactions. | Common practice in Williamson synthesis. masterorganicchemistry.com |

| Mixed (Polar/Non-polar) | Differential solubility and adsorption of reactant vs. product on the catalyst surface. | Can be optimized to achieve high selectivity for mono-etherification by preventing further reaction. | Observed in selective etherification of diols. rsc.org |

| Non-polar (e.g., Toluene) | Can influence reactant aggregation and reactivity. | High yields of mono-functionalized products achieved without water removal. organic-chemistry.org |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to developing rational strategies for synthesis optimization. The formation of this compound proceeds through distinct mechanistic steps corresponding to the two main synthetic stages.

Reaction Pathway Elucidation for this compound Syntheses

Two primary pathways have been identified for the synthesis of this compound. Both converge on the key intermediate, 1,3-diethoxy-2-propanol, which is subsequently oxidized.

Pathway 1: Etherification of a C3 Diol followed by Oxidation. This is the most direct conceptual route. It begins with a C3 polyol, such as 1,3-dihydroxyacetone itself or a more stable precursor like glycerol. The two hydroxyl groups are converted to ethoxy groups via an etherification reaction, most commonly the Williamson ether synthesis. wikipedia.org The resulting 1,3-diethoxy-2-propanol is then oxidized to yield the final product, this compound. researchgate.net This oxidation of a secondary alcohol to a ketone is a standard organic transformation.

Pathway 2: Synthesis from Epichlorohydrin followed by Oxidation. This pathway builds the core structure from a different starting material. Epichlorohydrin reacts with excess ethanol in the presence of a base (e.g., NaOH). This reaction proceeds via nucleophilic attack of the ethoxide ion, leading to the formation of 1,3-diethoxy-2-propanol. acs.org This intermediate is identical to that in Pathway 1 and is oxidized in a subsequent step to afford this compound. researchgate.net

Identification of Intermediates in this compound Synthesis

The intermediates formed during the synthesis depend on the specific pathway and reagents used.

Intermediates in the Etherification Step: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The first key intermediate is the alkoxide ion . This is formed by deprotonating the alcohol starting material (e.g., 1,3-dihydroxyacetone or glycerol) with a strong base, such as sodium hydride (NaH). libretexts.org This highly reactive alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or ethyl tosylate). The reaction proceeds through a penta-coordinate transition state characteristic of SN2 reactions, where the new carbon-oxygen bond is forming as the carbon-leaving group bond is breaking. wikipedia.orglibretexts.org Because the reaction involves a strong base, the substrate must be carefully chosen (ideally a primary halide) to avoid a competing E2 elimination reaction pathway. libretexts.orgmasterorganicchemistry.com

Intermediates in the Oxidation Step: The oxidation of the secondary alcohol, 1,3-diethoxy-2-propanol, to the ketone can be achieved using various reagents, each with its own mechanistic intermediates. A research paper points to the use of dimethyl sulfoxide (DMSO) activated by phosphorus pentoxide for the synthesis of 1,3-dialkoxy-2-propanones. researchgate.net This suggests a Swern-type oxidation mechanism. In such a process, the alcohol's oxygen atom would attack the activated DMSO species to form an alkoxysulfonium salt as a key intermediate. A non-nucleophilic base then abstracts a proton from the carbon adjacent to the oxygen, leading to the collapse of the intermediate, elimination of dimethyl sulfide (B99878) and a proton, and formation of the final ketone product, this compound.

Reactivity and Transformational Chemistry of 1,3 Diethoxyacetone

Nucleophilic Additions Involving the Carbonyl Center of 1,3-Diethoxyacetone

The polarized carbon-oxygen double bond in this compound makes the carbonyl carbon an excellent electrophile, susceptible to attack by a variety of nucleophiles. This reactivity is the basis for forming new carbon-carbon and carbon-heteroatom bonds, leading to a range of more complex molecules.

The addition of organometallic compounds, such as Grignard and organolithium reagents, to ketones is a fundamental method for creating tertiary alcohols through the formation of a new carbon-carbon bond. masterorganicchemistry.comwikipedia.orgrsc.orglibretexts.orgmasterorganicchemistry.com In this reaction, the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of this compound. umkc.edulibretexts.org This is followed by an acidic workup to protonate the resulting alkoxide intermediate, yielding the final tertiary alcohol product. masterorganicchemistry.comtamu.edu

While specific, detailed studies on the reaction of this compound with a broad range of Grignard reagents are not widely documented in peer-reviewed literature, the reaction is known to proceed as expected. For instance, the addition of benzylmagnesium chloride to this compound has been reported as a viable synthetic step. mdma.ch The general transformation involves the Grignard reagent (R-MgX) adding across the carbonyl bond to produce a 1,3-diethoxy-2-substituted-propan-2-ol. umkc.edusigmaaldrich.com

Organolithium reagents, which are generally more reactive than their Grignard counterparts, are also expected to add to this compound to form tertiary alcohols following the same mechanistic pathway. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

Table 1: Illustrative Grignard and Organolithium Additions to this compound

| Reagent | Product Structure | Product Name |

| Methylmagnesium bromide (CH₃MgBr) | 1,3-Diethoxy-2-methylpropan-2-ol | |

| Phenyllithium (C₆H₅Li) | 1,3-Diethoxy-2-phenylpropan-2-ol | |

| Benzylmagnesium chloride (BnMgCl) | 2-Benzyl-1,3-diethoxypropan-2-ol |

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1,3-diethoxy-2-propanol (B53937). sigmaaldrich.commerckmillipore.com This transformation can be achieved through several standard reduction methods, including catalytic hydrogenation and hydride reduction.

Catalytic hydrogenation involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orglibretexts.org This method is highly effective for reducing aldehydes and ketones to their corresponding alcohols. libretexts.org Research has demonstrated the asymmetric hydrogenation of 1,1-diethoxy-2-propanone using a chiral Iridium-Rhodium bimetallic nanocatalyst under hydrogen pressure, highlighting a sophisticated approach to obtaining chiral alcohol products. rsc.org

Alternatively, reduction can be accomplished using metal hydride reagents. orgsyn.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent typically used in alcoholic solvents, while the more reactive LiAlH₄ is used in anhydrous ethers and is capable of reducing a wider range of carbonyl-containing functional groups. walisongo.ac.idnih.gov For the reduction of a simple ketone like this compound, NaBH₄ is generally sufficient. rsc.org

Table 2: Reagents for the Reduction of this compound

| Reagent/Method | Product | Notes |

| Sodium Borohydride (NaBH₄) | 1,3-Diethoxy-2-propanol | Mild and selective reagent for ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Diethoxy-2-propanol | Powerful, less selective reducing agent. |

| Catalytic Hydrogenation (H₂/Catalyst) | 1,3-Diethoxy-2-propanol | Effective method using catalysts like Pt, Pd, or Ni. libretexts.org Asymmetric variants are possible with chiral catalysts. rsc.org |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of a ketone results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. [from initial search] This reaction is a nucleophilic addition that typically requires a basic catalyst, such as cyanide ion (CN⁻) from NaCN or KCN, to proceed efficiently. [from initial search] The cyanide ion attacks the carbonyl carbon, and the resulting alkoxide intermediate is protonated by undissociated HCN or upon acidic workup. [from initial search]

There are no specific, detailed reports in the scientific literature for the cyanohydrin formation of this compound. However, based on the well-established reactivity of unhindered ketones, it is expected to react readily with a cyanide source to form 2-cyano-1,3-diethoxypropan-2-ol. The resulting cyanohydrin is a versatile synthetic intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Table 3: Predicted Cyanohydrin Formation with this compound

| Reactants | Product Structure | Product Name |

| This compound + HCN/KCN | 2-Cyano-1,3-diethoxypropan-2-ol |

This compound reacts with primary and secondary amines under acid catalysis to form imines and enamines, respectively. The reaction with a primary amine (R-NH₂) involves nucleophilic addition to the carbonyl, followed by dehydration to yield an imine, which contains a carbon-nitrogen double bond (C=N). arkat-usa.orgmasterorganicchemistry.comlibretexts.org

When this compound is treated with a secondary amine (R₂NH), the intermediate iminium ion cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is removed from an adjacent α-carbon, leading to the formation of an enamine, a molecule containing a nitrogen atom attached to a double bond (ene-amine). [from initial search]

Table 4: Imine and Enamine Derivatives of this compound

| Amine Reactant | Intermediate/Product Type | Expected Product Structure (Example) |

| Methylamine (CH₃NH₂) | Imine | |

| Pyrrolidine | Enamine | |

| Ammonia (NH₃) + Reducing Agent | Primary Amine (via Reductive Amination) |

Condensation Reactions of this compound

The presence of α-hydrogens in this compound allows it to undergo base- or acid-catalyzed condensation reactions, where it can function as a nucleophile after deprotonation to form an enolate.

The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry. magritek.com In the presence of a base (like NaOH or KOH), the α-hydrogen of a ketone can be abstracted to form a nucleophilic enolate ion. google.com This enolate can then attack the electrophilic carbonyl carbon of another ketone molecule. miracosta.edu

This compound, being a symmetrical ketone with four α-hydrogens, can undergo a self-aldol condensation. In this reaction, one molecule acts as the enolate donor and a second molecule acts as the electrophilic acceptor. The initial product is a β-hydroxy ketone, which can readily dehydrate upon heating to form a more stable α,β-unsaturated ketone. libretexts.org While specific studies on the self-condensation of this compound are not prominent, the reaction is expected to proceed according to this general mechanism. sci-hub.se The resulting conjugated enone product would be 2,4-bis(ethoxymethyl)-1,5-diethoxypent-1-en-3-one, following dehydration. Such crossed-aldol reactions involving different ketone and aldehyde partners are also mechanistically feasible. sciepub.com

Table 5: Predicted Self-Aldol Condensation of this compound

| Step | Product Structure | Product Name |

| Aldol Addition | 4-Hydroxy-2,4-bis(ethoxymethyl)-1,5-diethoxypentan-3-one | |

| Condensation (Dehydration) | 2,4-Bis(ethoxymethyl)-1,5-diethoxypent-1-en-3-one |

Knoevenagel Condensations Utilizing this compound

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction that results in the formation of an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active hydrogen-containing compound, often referred to as the active methylene (B1212753) compound, must have hydrogens acidic enough to be deprotonated by a mild base. wikipedia.org

In the context of this compound, the α-hydrogens are activated by the adjacent carbonyl group, making them susceptible to deprotonation and subsequent condensation reactions. While direct and specific examples of Knoevenagel condensations with this compound are not extensively detailed in the provided search results, the general mechanism can be inferred. The reaction would involve the deprotonation of an α-carbon of this compound by a base to form an enolate. This enolate would then act as a nucleophile, attacking an aldehyde or another ketone. The resulting aldol-type adduct would then undergo dehydration to yield an α,β-unsaturated ketone.

A variation of this reaction is the Doebner modification, which employs pyridine (B92270) as a solvent and is particularly useful when one of the reacting species contains a carboxylic acid group, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of Knoevenagel Condensation

| Feature | Description |

| Reactants | An aldehyde or ketone and a compound with an active hydrogen (e.g., this compound). |

| Catalyst | Typically a weakly basic amine. wikipedia.org |

| Intermediate | A β-hydroxy carbonyl compound. sigmaaldrich.com |

| Product | An α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com |

| Byproduct | Water. nih.gov |

Mannich Reactions Involving this compound

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an enolizable hydrogen, such as this compound. organic-chemistry.orgwikipedia.orgscribd.com The product of this aminoalkylation is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgscribd.com

The reaction mechanism initiates with the formation of an iminium ion from the reaction of the amine and the aldehyde. wikipedia.org The enolizable carbonyl compound, in this case, this compound, then tautomerizes to its enol form, which subsequently attacks the electrophilic iminium ion. wikipedia.org This reaction is a type of nucleophilic addition to the carbonyl group. scribd.com

The Mannich reaction is significant in various synthetic pathways, including the synthesis of alkaloids. organic-chemistry.org Asymmetric versions of the Mannich reaction have been developed using organocatalysts like proline, which can achieve high stereoselectivity. wikipedia.orgru.nl

Table 2: Components of the Mannich Reaction

| Component | Role | Example |

| Enolizable Carbonyl | Nucleophile (after enolization) | This compound |

| Aldehyde | Electrophile precursor | Formaldehyde |

| Amine | Forms the iminium ion | Primary or secondary amine |

Claisen-Schmidt Condensations with this compound

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically carried out under basic conditions. magritek.com

In a reaction involving this compound, it would serve as the enolizable ketone. The base would deprotonate one of the α-carbons of this compound to form a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form a conjugated α,β-unsaturated ketone, a process often driven by the formation of an extended conjugated system with the aromatic ring. scribd.com Because only one of the reactants possesses α-hydrogens, this method allows for the selective formation of a single condensation product. scribd.com

Table 3: Reactants in a Claisen-Schmidt Condensation

| Reactant Type | Characteristic | Example (Hypothetical) |

| Enolizable Ketone | Possesses α-hydrogens | This compound |

| Aromatic Carbonyl | Lacks α-hydrogens | Benzaldehyde |

Alpha-Substitution Reactions of this compound

Alpha-substitution reactions occur at the carbon atom adjacent to a carbonyl group and involve the replacement of an α-hydrogen with an electrophile. msu.edu These reactions proceed through either an enol or an enolate ion intermediate. msu.edu

Halogenation at the Alpha-Positions of this compound

Ketones can be halogenated at the α-position with chlorine, bromine, or iodine under acidic conditions. msu.edumasterorganicchemistry.comlibretexts.org This reaction proceeds through an acid-catalyzed enol intermediate. libretexts.orglibretexts.org The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org Under acidic conditions, typically only one α-hydrogen is replaced by a halogen. youtube.com

In basic conditions, the halogenation of ketones occurs via an enolate ion. msu.edu The resulting α-halo ketone is generally more reactive than the starting ketone, often leading to polyhalogenation if multiple α-hydrogens are present. masterorganicchemistry.com

For an unsymmetrical ketone, acid-catalyzed halogenation tends to occur at the more substituted α-carbon due to the preferential formation of the more stable, more substituted enol. libretexts.org

Alkylation and Acylation of this compound Enolates and Enols

Alkylation:

Enolates are effective nucleophiles and can be alkylated at the α-position through an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond. masterorganicchemistry.com The successful alkylation of enolates is subject to the same limitations as other SN2 reactions, favoring primary or methyl halides. libretexts.orglibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete formation of the enolate and to avoid competing reactions. masterorganicchemistry.comlibretexts.org In the case of β-dicarbonyl compounds, which have more acidic α-hydrogens, weaker bases like sodium ethoxide can be used to form the enolate. libretexts.org

Acylation:

The C-acylation of ketone enolates is a method for synthesizing 1,3-diketones. organic-chemistry.orgorganic-chemistry.org This can be achieved by reacting a ketone enolate with an acylating agent such as an acyl chloride or N-acylbenzotriazole. organic-chemistry.orgorganic-chemistry.org A "soft enolization" method, using a Lewis acid like magnesium bromide etherate (MgBr₂·OEt₂) and a hindered base, allows for the efficient acylation of ketones without the need for pre-forming the enolate. organic-chemistry.org This approach can overcome common issues like O-acylation and bis-acylation. organic-chemistry.org The intramolecular version of the Claisen condensation, known as the Dieckmann condensation, involves the reaction of a molecule with two ester groups to form a cyclic β-keto ester. wikipedia.org

Table 4: Comparison of Alpha-Alkylation and Acylation

| Reaction | Electrophile | Product | Key Considerations |

| Alkylation | Alkyl halide | α-alkylated ketone | SN2 mechanism; prefers primary halides. libretexts.orglibretexts.org |

| Acylation | Acyl chloride, N-acylbenzotriazole | 1,3-diketone | Can be performed via pre-formed enolates or "soft enolization". organic-chemistry.orgorganic-chemistry.org |

Electrophilic Aromatic Substitution with Derivatives of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comunizin.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

If a derivative of this compound were attached to an aromatic ring, the nature of the substituent would direct the position of further electrophilic substitution. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS compared to benzene. They typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing down the rate of EAS. Most deactivating groups are meta-directors. libretexts.org

A carbonyl group, such as the one in this compound, is an electron-withdrawing group due to both inductive effects and resonance. Therefore, a 1,3-diethoxyacetonyl substituent on an aromatic ring would be deactivating and would direct subsequent electrophilic substitution to the meta position. chemistrysteps.comyoutube.com

Cyclization Reactions Mediated by this compound

The difunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of both heterocyclic and carbocyclic ring systems. These reactions often leverage the reactivity of the ketone and the ability of the ethoxy groups to act as leaving groups or participate in cyclization processes.

Heterocyclic Ring Formation with this compound as a Building Block

1,3-Diketones, a class of compounds to which this compound is related, are well-established precursors for the synthesis of a wide variety of heterocycles. nih.gov These reactions often involve condensation with binucleophilic reagents. For instance, the reaction of 1,3-diketones with hydroxylamine (B1172632) can yield isoxazoles. misuratau.edu.ly The presence of the two ethoxy groups in this compound can influence the course of these reactions, potentially leading to unique heterocyclic structures.

The synthesis of heterocyclic compounds can be achieved through various methods, including the reaction of diketones with amines to form nitrogen-containing rings or with reagents like hydroxylamine to create oxygen-nitrogen heterocycles. nih.govmisuratau.edu.ly For example, the reaction of a 1,3-diketone with hydroxylamine hydrochloride has been used to generate isoxazole (B147169) derivatives. misuratau.edu.ly Derivatives of this compound, such as 3-bromo-1,1-dimethoxypropan-2-one (B1601138) (a related compound with methoxy (B1213986) groups), have been utilized in the synthesis of 2-aminoimidazol-4-carbaldehyde derivatives, which are precursors to marine alkaloids.

Table 1: Examples of Heterocyclic Ring Formation from 1,3-Diketone Analogs

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,3-Diketone | Hydroxylamine | Isoxazole | misuratau.edu.ly |

| Cyclic 1,3-Diketone | Aldehyde, Malononitrile (B47326) | Tetrahydrochromene | organic-chemistry.org |

| 3-Bromo-1,1-dimethoxypropan-2-one | Guanidine derivative | Imidazole |

This table is illustrative and shows reactions of related 1,3-dicarbonyl compounds to indicate the potential reactivity of this compound.

Carbocyclic Ring Formation Using this compound Derivatives

The formation of carbocyclic rings often involves intramolecular reactions where a carbon-carbon bond is formed to create a ring. slideshare.net While direct examples using this compound are not prevalent in the readily available literature, the principles of carbocyclic ring formation can be applied to its derivatives. For instance, intramolecular aldol-type condensations can lead to the formation of cyclic compounds. wiley-vch.de

The synthesis of carbocyclic systems can be achieved through various cyclization strategies. slideshare.net For example, rhodium-catalyzed reactions of arylboronic acids with alkynyl 1,3-diketones can lead to the formation of densely functionalized polycarbocycles. rsc.org This type of reaction, although not directly employing this compound, highlights a potential pathway for its derivatives.

Cycloaddition Reactions Involving Derivatives of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. wikipedia.org The 1,3-dipolar cycloaddition, for instance, is a well-established method for synthesizing five-membered heterocycles. wikipedia.orgbeilstein-journals.org Derivatives of this compound can be envisioned to participate in such reactions. For example, the generation of an azomethine ylide from an amino acid and a ketone derivative can be followed by a [3+2] cycloaddition with a dipolarophile to yield pyrrolidine-containing structures. beilstein-journals.org

The Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile, is a key method for forming five-membered rings. wikipedia.org Derivatives of this compound could potentially be modified to act as either the 1,3-dipole or the dipolarophile. For instance, conversion of the ketone to an alkene would provide a dipolarophile for reaction with a nitrone to form an isoxazolidine. qu.edu.sa

Table 2: Potential Cycloaddition Reactions with this compound Derivatives

| This compound Derivative | Reaction Type | Potential Product | Reference Concept |

| Alkene derivative | 1,3-Dipolar Cycloaddition with a Nitrone | Isoxazolidine | qu.edu.sa |

| Azomethine Ylide Precursor | 1,3-Dipolar Cycloaddition with an Alkene | Pyrrolidine | beilstein-journals.org |

This table presents hypothetical reactions based on established cycloaddition principles.

Rearrangement Reactions of this compound and its Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.denumberanalytics.comteachmint.com For ketones like this compound, several types of rearrangements are conceivable.

The Baeyer-Villiger oxidation is a classic rearrangement that converts a ketone to an ester using a peroxy acid. wiley-vch.de In the case of this compound, this reaction would likely lead to the formation of an ester, with the migratory aptitude of the adjacent groups influencing the product. The general order of migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

Another potential rearrangement is the Favorskii rearrangement , which occurs with α-halo ketones in the presence of a base. If this compound were to be halogenated at one of the α-carbons, it could potentially undergo this rearrangement to yield a carboxylic acid derivative.

The benzilic acid rearrangement is characteristic of 1,2-diketones, which can be formed from the oxidation of α-hydroxy ketones. wiley-vch.de While this compound is not a 1,2-diketone, derivatives could potentially be converted to substrates for this type of rearrangement.

Oxidative and Reductive Transformations Beyond Carbonyl Reduction of this compound

Beyond the typical reduction of the carbonyl group to a secondary alcohol, this compound can undergo other oxidative and reductive transformations.

Oxidative reactions could involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The oxidative rearrangement of 1,3-diketones is a known transformation that can lead to all-carbon quaternary carboxylates. rsc.org

Reductive transformations other than simple carbonyl reduction are less common for this specific compound. However, the ether linkages could potentially be cleaved under strong reducing conditions.

Stereoselective Transformations of this compound

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com For this compound, stereoselectivity can be introduced in several ways.

The reduction of the carbonyl group can be carried out using chiral reducing agents to produce an enantiomerically enriched or diastereomerically enriched alcohol. The stereochemical outcome of such reactions is often influenced by the steric and electronic properties of the substrate and the reagent. masterorganicchemistry.com

Furthermore, reactions at the α-carbons can also be controlled stereoselectively. For example, the formation of an enolate followed by reaction with an electrophile can lead to the creation of a new stereocenter. The use of chiral auxiliaries or catalysts can direct the approach of the electrophile to one face of the enolate, resulting in a high degree of stereoselectivity. masterorganicchemistry.com Diastereoselectivity can be particularly relevant when a pre-existing chiral center influences the formation of a new one. masterorganicchemistry.com

The stereoselective synthesis of 1,3-dienes is an area of significant research, and derivatives of this compound could potentially be used as precursors in such syntheses. mdpi.comnih.gov

Role of 1,3 Diethoxyacetone As a Synthetic Intermediate and Precursor

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1,3-diethoxyacetone as a synthetic precursor is noted in chemical literature, which points to its role in producing a variety of organic compounds. lookchem.com These applications span pharmaceuticals, agrochemicals, and the flavor and fragrance industries.

While direct and detailed examples of the utilization of this compound in the total synthesis of natural products are not extensively documented in publicly available research, the reactivity of related structures suggests its potential as a valuable synthon. For instance, a structurally analogous compound, 3-bromo-1,1-dimethoxypropan-2-one (B1601138), has been employed as a key intermediate in the synthesis of marine alkaloids like oroidin (B1234803) and hymenidin. This synthesis highlights the utility of the protected ketone and the reactive alpha-position in constructing complex heterocyclic systems characteristic of many natural products. The ability to perform selective alkylation and cyclization reactions with such building blocks is crucial for streamlining the synthesis of intricate natural molecules.

The general synthetic strategies involving protected keto-aldehydes are fundamental in natural product synthesis. These strategies often involve the unmasking of the carbonyl group under specific conditions to allow for subsequent reactions. Given its structural features, this compound could theoretically serve as a precursor in syntheses where a three-carbon unit with a central carbonyl is required. However, specific, published total syntheses of natural products explicitly starting from this compound are not readily found in the reviewed literature.

The synthesis of active pharmaceutical ingredients (APIs) often relies on versatile intermediates that can be elaborated into complex drug molecules. beilstein-journals.org this compound is identified as a precursor for the production of pharmaceuticals, although specific examples of its direct application in the synthesis of marketed drugs are not widespread in the literature. lookchem.com

The value of keto-acetals in pharmaceutical synthesis lies in their ability to act as protected ketones, allowing for selective reactions at other parts of a molecule before revealing the ketone functionality for further transformations. This is a common strategy in the multi-step synthesis of complex pharmaceutical compounds. nih.govmdpi.com Research on related compounds, such as those used in the synthesis of the antiepileptic drug rufinamide, showcases the importance of similar small, functionalized molecules in building heterocyclic drug scaffolds. beilstein-journals.org

A search of patent literature reveals the use of this compound in the synthesis of certain pharmaceutical compositions, underscoring its role as a building block in medicinal chemistry research and development. However, detailed synthetic schemes and the specific advanced pharmaceutical scaffolds derived from it are often proprietary and not extensively published in peer-reviewed journals.

| Potential Pharmaceutical Application Area | Role of this compound | Illustrative Related Chemistry |

| Heterocyclic Scaffolds | Provides a three-carbon backbone for ring formation. | Synthesis of 1,2,3-triazole rings for antiepileptic agents. beilstein-journals.org |

| Chiral Amine Synthesis | Potential precursor for chiral alcohols and subsequent amines. | Biocatalytic production of chiral amines for various drugs. nih.gov |

| Prodrug Synthesis | The diethoxyacetal group could act as a cleavable moiety. | Use of related bromo-substituted acetals in prodrug development. |

The development of new agrochemicals, such as pesticides and herbicides, is a continuous effort to improve efficacy and reduce environmental impact. agroecology-europe.org The synthesis of these complex molecules often starts from simple, versatile building blocks. This compound is listed as a potential precursor for the production of agrochemicals. lookchem.com

The pyrazole (B372694) core is a prominent feature in many modern agrochemicals due to its biological activity. scielo.br The synthesis of pyrazole-carboxamides, for instance, has been shown to yield compounds with significant herbicidal properties. While specific examples directly employing this compound in the synthesis of commercial agrochemicals are not detailed in the available literature, its structure lends itself to the formation of heterocyclic systems commonly found in active agrochemical ingredients. For example, a series of novel 1-(diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl carboxylic esters were synthesized and showed good herbicidal activities. nih.gov This highlights the utility of related structures in the agrochemical field.

Further research is needed to fully document the specific roles and synthetic pathways where this compound is utilized in the large-scale production of agrochemicals.

The flavor and fragrance industry relies on a wide palette of chemical compounds to create specific scents and tastes. mdpi.comnih.gov this compound is noted for its use as a precursor in the manufacturing of flavorings and perfumes. lookchem.com It is described as having a fruity odor, which suggests its potential direct or indirect application in fragrance compositions. lookchem.com

The synthesis of flavor and fragrance compounds often involves the transformation of simple precursors into molecules with desired organoleptic properties. For example, furanones and pyrones are important fruit constituents that can be synthesized from carbohydrate precursors. usp.br While the direct conversion of this compound into specific, named flavor or fragrance compounds is not extensively detailed in the scientific literature, its chemical structure suggests it could be a starting material for various transformations leading to such molecules.

Regarding food additives, their use is strictly regulated, and they are typically listed in official compendia. wikipedia.orgfao.orgffcr.or.jpwho.intnih.gov A thorough review of such lists does not indicate that this compound itself is a permitted food additive, nor is there readily available information on its use as a direct precursor for the synthesis of approved food additives. Its utility in this sector remains an area that requires more specific documentation.

Applications of this compound in Materials Science

The field of materials science involves the design and discovery of new materials with specific properties. nationalpolymer.com This includes the synthesis of polymers and other advanced materials.

Polymers are large molecules composed of repeating subunits called monomers. mdpi.com The properties of a polymer are determined by the structure of its monomers and the way they are linked together. Cross-linking agents are molecules that form chemical bonds between polymer chains, creating a more rigid, three-dimensional network structure. nagase.comsigmaaldrich.comresearchgate.net

While the bifunctional nature of this compound, with its central ketone and two ether linkages, suggests potential for use as a monomer or a cross-linking agent in polymer synthesis, there is a lack of specific examples in the scientific literature demonstrating this application. Polymer synthesis can proceed through various mechanisms, such as chain-growth or step-growth polymerization, and can involve a wide array of functionalized monomers. mdpi.com

Research into glycerol-derived compounds for applications like CO2 absorption has been conducted, and this includes the synthesis of 1,3-diethoxypropan-2-one. While this falls under the broader umbrella of materials science, it does not pertain to its use in polymerization. The study focused on the properties of the small molecule itself as a potential green solvent. Further investigation is required to establish and document the role, if any, of this compound as a monomer or cross-linking agent in the field of polymer chemistry.

Analytical Methodologies for Research on 1,3 Diethoxyacetone

Spectroscopic Techniques for Elucidating Reaction Pathways and Mechanisms Involving 1,3-Diethoxyacetone

Spectroscopic methods are indispensable for probing the molecular changes that occur during chemical reactions. By interacting with molecules in distinct ways, different spectroscopic techniques can provide a comprehensive picture of the conversion of reactants to products, including the fleeting existence of reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies of this compound Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules and is particularly valuable for tracking the progress of chemical reactions and elucidating their mechanisms. organicchemistrydata.orgwiley-vch.de The chemical shift of a nucleus is sensitive to its electronic environment, which changes as a reaction proceeds. libretexts.org By monitoring these changes over time, researchers can gain insights into the structural transformations occurring. aathomasgroup.com

In the context of reactions involving this compound, ¹H and ¹³C NMR would be the primary nuclei of interest. For instance, in a reduction reaction of the ketone group, the disappearance of the characteristic carbonyl carbon signal in the ¹³C NMR spectrum and the appearance of a new signal corresponding to a secondary alcohol carbon would be observed. Similarly, changes in the chemical shifts and coupling patterns of the protons on the ethoxy groups and the central carbon backbone in the ¹H NMR spectrum would provide detailed information about the structural changes. sapub.org

Dynamic NMR techniques can be employed to study reversible processes and the rates of exchange, such as proton exchange on an alcohol formed from the reduction of this compound. libretexts.org Furthermore, the use of deuterated reagents, such as sodium borodeuteride in a reduction, can help pinpoint the origin of specific atoms in the product, providing definitive evidence for a proposed reaction mechanism. sapub.org The integration of flow systems with NMR spectroscopy allows for real-time monitoring of reactions, enabling the study of reaction kinetics and the detection of short-lived intermediates. beilstein-journals.org

Table 1: Hypothetical ¹H NMR Data for the Reduction of this compound

| Protons | This compound (Reactant) | 1,3-Diethoxypropan-2-ol (Product) |

| CH₃ (ethoxy) | Triplet | Triplet |

| OCH₂ (ethoxy) | Quartet | Multiplet |

| COCH₂O | Singlet | Doublet |

| CHOH | - | Multiplet |

| OH | - | Broad Singlet |

This table is a hypothetical representation and actual chemical shifts and multiplicities would depend on the specific reaction conditions and solvent used.

Infrared (IR) and Raman Spectroscopy for Monitoring Transformations of this compound

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is highly effective for monitoring chemical reactions by tracking changes in functional groups. americanpharmaceuticalreview.comwiley.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are altered when a bond is broken or a new one is formed. mdpi.com

For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretch. As a reaction proceeds, for example in a reduction, the intensity of this carbonyl peak would decrease, while a new broad peak corresponding to the O-H stretch of an alcohol functional group would appear. spectroscopyonline.com Changes in the C-O stretching region would also be indicative of the transformation. rsc.org

Raman spectroscopy offers complementary information and is particularly well-suited for in-situ reaction monitoring. oxinst.comhoriba.com It can be used to follow the disappearance of reactants and the formation of products in real-time. americanpharmaceuticalreview.comoceanoptics.com For reactions involving this compound, changes in the Raman bands associated with the carbonyl group and the formation of new bands related to the product would be monitored to understand the reaction kinetics and mechanism. mdpi.com

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Observation during Reduction |

| C=O (Ketone) | IR, Raman | ~1715 | Decrease in intensity |

| O-H (Alcohol) | IR | ~3200-3600 (broad) | Appearance and increase in intensity |

| C-O (Ether) | IR | ~1100 | Shift in position and change in intensity |

This table provides approximate wavenumber ranges which can vary based on the molecular environment.

Mass Spectrometry (MS) for Characterization of Intermediates and Products Derived from this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying reaction products and, crucially, for detecting and characterizing transient reaction intermediates that are often present in very low concentrations. nih.govethz.ch Electrospray ionization (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase, making it ideal for studying reaction mixtures. unibo.it

In the study of reactions involving this compound, MS would be used to confirm the molecular weight of the final products. More advanced tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be used to fragment the ions, providing structural information about the product and any intermediates that are detected. nih.gov This fragmentation pattern can help to distinguish between isomers and to elucidate the connectivity of atoms within the molecule. The real-time detection of short-lived intermediates by MS can provide direct evidence for a proposed reaction pathway. researchgate.net

UV-Vis Spectroscopy for Monitoring Reaction Progress Involving this compound

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.sesci-hub.se This technique is particularly useful for monitoring reactions that involve a change in chromophores, which are the parts of a molecule that absorb light. researchgate.net The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. thermofisher.com

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for determining the purity of a compound and for isolating it from a reaction mixture.

Gas Chromatography (GC) for Purity Analysis of this compound

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. It is widely used to determine the purity of substances. researchgate.net In a GC analysis, the sample is vaporized and injected into the head of a chromatographic column. innovatechlabs.com The separation is based on the differential partitioning of the components of the sample between a stationary phase in the column and a mobile gas phase. fao.org

For the purity analysis of this compound, a sample would be injected into a GC instrument equipped with an appropriate column, such as a non-polar or polar capillary column. fao.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions. The presence of impurities would be indicated by the appearance of additional peaks in the chromatogram. chromatographyonline.com By integrating the area under each peak, the relative percentage of each component in the mixture can be determined, thus providing a quantitative measure of the purity of the this compound sample. The choice of detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), depends on the desired sensitivity and the need for identification of the impurities. shimadzu.com GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of unknown impurities. nih.govepa.gov

Table 3: Typical GC Parameters for Purity Analysis

| Parameter | Setting |

| Column Type | Capillary (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp: 50 °C, Ramp: 10 °C/min, Final temp: 250 °C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These parameters are illustrative and would need to be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organic compounds. For a non-UV-absorbing, polar molecule like this compound, direct analysis can be challenging. Therefore, a common strategy involves pre-column derivatization to attach a chromophore to the molecule, enabling sensitive UV detection. A widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV region. auroraprosci.comsigmaaldrich.com

The separation is typically achieved using reversed-phase HPLC. A C18 column is the most common stationary phase, offering excellent separation for a wide range of organic molecules, including hydrazone derivatives. auroraprosci.comsigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and water. auroraprosci.com Isocratic elution with a constant mobile phase composition can be effective, or gradient elution may be employed to optimize the separation of the target derivative from other reaction components or impurities. auroraprosci.com Detection is most commonly performed with a UV-Vis detector set to the wavelength of maximum absorbance for the DNPH derivatives, which is typically around 360 nm. auroraprosci.comsigmaaldrich.com Quantification is achieved by comparing the peak area of the this compound-DNPH derivative to a calibration curve prepared from standards of known concentration.

Table 1: Typical HPLC Conditions for the Analysis of Ketones as DNPH Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 65:35 v/v) auroraprosci.com |

| Flow Rate | 1.0 mL/min auroraprosci.com |

| Temperature | 30 °C auroraprosci.com |

| Detection | UV at 360 nm auroraprosci.comsigmaaldrich.com |

| Injection Volume | 20 µL auroraprosci.com |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) auroraprosci.com |

This table presents a representative set of HPLC conditions based on established methods for analyzing ketone-DNPH derivatives. auroraprosci.comsigmaaldrich.com Specific parameters may require optimization for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring of this compound

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of a chemical reaction. It allows a chemist to qualitatively assess the consumption of starting materials and the formation of products over time. orgchemboulder.com For reactions involving this compound, TLC is used to track its disappearance.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel as the stationary phase. orgchemboulder.com A reference spot of the pure starting material (this compound) and a "co-spot" containing both the reaction mixture and the starting material are also applied to the plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (developing solvent). The choice of solvent system is critical and is determined empirically to achieve good separation between the starting material and the product(s). For moderately polar ketones like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is commonly used. researchgate.net The ratio is adjusted to achieve an Rf (retention factor) value of approximately 0.3-0.5 for the starting material.

After the solvent front has moved up the plate, it is removed and dried. Since this compound and many of its derivatives are not UV-active, a visualization agent is required. Stains such as potassium permanganate, ceric ammonium (B1175870) molybdate, or a 2,4-DNPH spray can be used to visualize the spots. epfl.ch The 2,4-DNPH stain reacts specifically with carbonyl compounds to produce yellow-to-red spots. epfl.ch By observing the diminishing intensity of the this compound spot and the appearance of new product spots over time, the reaction's progress can be effectively monitored. orgchemboulder.com

Table 2: Common TLC Solvent Systems and Visualization Reagents for Ketones

| Component | Function | Examples |

|---|---|---|